(6-Fluoro-1H-indol-3-yl)methanamine

Medicinal Chemistry CNS Drug Discovery Process Chemistry

(6-Fluoro-1H-indol-3-yl)methanamine is a halogenated indole derivative belonging to the indole-3-methanamine class, characterized by a primary amine at the 3-methyl position and a fluorine atom at the 6-position of the indole ring. This compound serves as a crucial building block in medicinal chemistry for the synthesis of pharmacologically active molecules targeting serotonin receptors and other neurological targets.

Molecular Formula C9H9FN2
Molecular Weight 164.18 g/mol
CAS No. 887582-19-6
Cat. No. B1437646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Fluoro-1H-indol-3-yl)methanamine
CAS887582-19-6
Molecular FormulaC9H9FN2
Molecular Weight164.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)NC=C2CN
InChIInChI=1S/C9H9FN2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,12H,4,11H2
InChIKeyDQJPBEARKIUNRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-1H-indol-3-yl)methanamine (CAS 887582-19-6) Procurement-Ready Overview for Scientific Research


(6-Fluoro-1H-indol-3-yl)methanamine is a halogenated indole derivative belonging to the indole-3-methanamine class, characterized by a primary amine at the 3-methyl position and a fluorine atom at the 6-position of the indole ring [1]. This compound serves as a crucial building block in medicinal chemistry for the synthesis of pharmacologically active molecules targeting serotonin receptors and other neurological targets [1]. Its role as a direct precursor to Idalopirdine (Lu AE58054), a clinical-stage 5-HT6 receptor antagonist, positions it as a high-value intermediate for central nervous system drug discovery programs [2].

Why 6-Fluoro-1H-indol-3-yl)methanamine Cannot Be Substituted by Simple Indole-3-methanamine Analogs


Simple substitution of the 6-fluoro group with hydrogen or alternative halogens fundamentally alters the pharmacological trajectory of the resulting compounds. The specific electronic effects of the 6-fluoro substituent influence metabolic stability, receptor binding affinity, and the route of metabolic degradation [1]. Evidence from the synthesis of the clinical candidate Idalopirdine demonstrates that the 6-fluoroindole moiety is essential for its potent 5-HT6 receptor antagonism, a profile not achievable with unsubstituted or 5-substituted analogs [2]. Furthermore, historical pharmacological data indicates that 6-fluoro substitution can suppress undesirable hallucinogenic activity associated with other indolealkylamines, a critical safety consideration in CNS drug development [3].

Quantitative Differentiation Evidence for (6-Fluoro-1H-indol-3-yl)methanamine Against its Closest Analogs


Critical Intermediacy in the Synthesis of the Clinical-Stage 5-HT6 Antagonist Idalopirdine

(6-Fluoro-1H-indol-3-yl)methanamine is a key intermediate in the patented synthesis of Idalopirdine (Lu AE58054), a selective 5-HT6 receptor antagonist [1]. The patent describes a process where derivatives of (6-fluoro-1H-indol-3-yl)methanamine are converted into the active pharmaceutical ingredient with yields greater than 90% by HPLC analysis [1]. In contrast, the unsubstituted (1H-indol-3-yl)methanamine is not described as a suitable precursor for this advanced clinical candidate, highlighting the critical nature of the 6-fluoro substitution for this specific pharmacological profile.

Medicinal Chemistry CNS Drug Discovery Process Chemistry

Attenuation of Hallucinogenic Liability Compared to 5-Fluoro and Unsubstituted Tryptamine Analogs

A foundational study by Kalir and Szara (1963) demonstrated that 6-fluoro substitution on the indole ring of tryptamines abolished the hallucinogenic properties observed with the unsubstituted and 5-fluoro analogs [1]. Specifically, while N,N-diethyltryptamine (DET) produced hallucinogenic effects in humans, 6-fluoro-N,N-diethyltryptamine (6-F-DET) did not, despite retaining peripheral activity [1]. In reserpinized mice, 5-fluorotryptamine and tryptamine induced spontaneous locomotion, whereas 6-fluorotryptamine was significantly less active, indicating a divergent pharmacological profile [1].

Pharmacology Toxicology CNS Safety

Enhanced Metabolic Stability Inferred from 6- vs 5-Fluoro Tryptamine Metabolism

The Kalir and Szara study further posited that the distinct pharmacological profile of 6-fluorotryptamines is linked to a change in metabolic pathway [1]. The 6-position fluorine appears to shunt metabolism away from the pathways that generate active hallucinogenic metabolites, a route that is operative for the 5-fluoro and unsubstituted compounds [1]. This suggests that the 6-fluoroindole scaffold inherently possesses a more favorable metabolic profile for certain applications.

Drug Metabolism Pharmacokinetics Bioisosteric Design

Specific Engagement with 5-HT4 Receptor Pharmacophore Models

A 2009 study on indole-3-methanamines as 5-HT4 receptor ligands showed that substitution on the indole core, including fluorination, specifically modulates receptor affinity [1]. While the abstract does not provide quantitative data for the 6-fluoro analog specifically, its findings on the general class underline that substituent position and identity critically influence 5-HT4 affinity. This supports the need for precise substitution patterns, such as the 6-fluoro group, rather than general analogs, for targeted 5-HT4 receptor research [1].

5-HT4 Receptor Computational Chemistry Ligand Design

High-Value Application Scenarios for (6-Fluoro-1H-indol-3-yl)methanamine Procurement


Synthesis of 5-HT6 Receptor Antagonists for Alzheimer's Disease Research

This compound is the designated starting material for the synthesis of Idalopirdine and related 5-HT6 receptor antagonists . Research programs focused on cognitive enhancement in Alzheimer's disease or schizophrenia can directly utilize this building block to access the clinical candidate's chemotype, ensuring fidelity to published pharmacological data [REFS-1, REFS-2].

Development of Non-Hallucinogenic Serotonergic Probes

For CNS drug discovery projects aiming to engage serotonergic targets while explicitly avoiding hallucinogenic side effects, the 6-fluoroindole scaffold is preferred. The 6-fluoro substitution blocks the metabolic pathways that produce psychoactive metabolites, a key problem with 5-fluoro or unsubstituted scaffolds . This building block is foundational for creating safe, CNS-penetrant chemical probes .

Medicinal Chemistry Library Design for 5-HT4 Receptor Agonists

As part of a focused library for 5-HT4 receptor agonists, this compound can be used to explore the SAR of 6-substituted indole-3-methanamines. Prior SAR studies confirm that modifications at this position strongly influence 5-HT4 receptor affinity, making the specific 6-fluoro building block essential for producing credible structure-activity relationship data .

Process Chemistry Scale-Up and Manufacturing of Idalopirdine

For industrial process chemists, the patented manufacturing route for Idalopirdine explicitly relies on (6-fluoro-1H-indol-3-yl)methanamine derivatives. Procurement of this building block in bulk purity (>97%) enables the scale-up of the process described in the patent, which achieves yields exceeding 90% for critical steps .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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